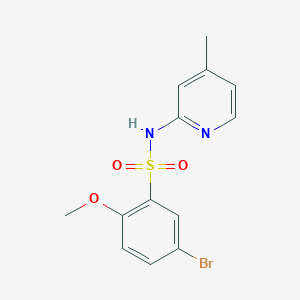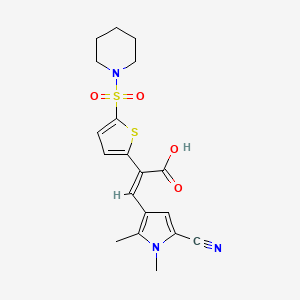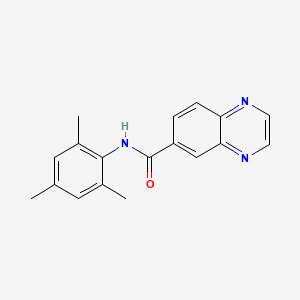
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 inhibitors have emerged as promising therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide by 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which in turn results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, its selectivity for 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide over other kinases, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibitors that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. The starting material is 2-bromo-5-methoxybenzenesulfonamide, which is reacted with 4-methyl-2-pyridinemethanol to form the intermediate 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The intermediate is then purified by column chromatography to obtain the final product. The synthesis method of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been described in detail in several research articles.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, which makes it a promising candidate for the treatment of various diseases. Several studies have investigated the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on different cell lines and animal models. For example, one study showed that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibited the proliferation of breast cancer cells by inducing apoptosis. Another study demonstrated that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide improved glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFJPNSRJGVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)